

Solubility and stability of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B1583005

[Get Quote](#)

An In-depth Technical Guide on the Solubility and Stability of **Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is a versatile chemical intermediate of significant interest in pharmaceutical research and development.^[1] Its structure, featuring a fluoroquinolone core, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, including anti-inflammatory, antimicrobial, and anti-cancer agents. ^{[1][2]} The fluorine substitution at the 8-position can notably influence the compound's biological activity and physicochemical properties.^{[2][3]} Furthermore, its fluorescent properties have led to its use in biological imaging applications.^[2]

This guide provides a comprehensive overview of the solubility and stability of **Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate**. As a Senior Application Scientist, the focus extends beyond presenting established data to include field-proven insights and detailed experimental protocols. This will enable researchers to both understand the compound's intrinsic properties and effectively generate the necessary data for their specific applications, from early-stage discovery to formulation development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate** is essential for its effective use. The key identifiers and properties are summarized in the table below. The recommended storage condition of 0-8°C suggests a potential sensitivity to thermal stress.[\[1\]](#)[\[2\]](#)

Property	Value	Source
Synonyms	8-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester	[1] [2] [4]
CAS Number	63010-69-5	[1] [2] [5]
Molecular Formula	C ₁₂ H ₁₀ FNO ₃	[1] [2] [5] [6]
Molecular Weight	235.21 g/mol	[2] [5] [6]
IUPAC Name	ethyl 8-fluoro-4-oxo-1H-quinoline-3-carboxylate	[5]
Storage Conditions	0-8°C	[1] [2]

Solubility Profile

While some sources describe the compound as having "favorable solubility," specific quantitative data is scarce in publicly available literature.[\[1\]](#) The solubility of a compound is a critical parameter that influences its reactivity in synthesis, its bioavailability in biological assays, and its formulation possibilities. The structure of **Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate**, which includes a polar 4-hydroxyquinoline core and a more nonpolar ethyl ester group, suggests a moderate solubility in a range of organic solvents.

Expected pH-Dependent Solubility

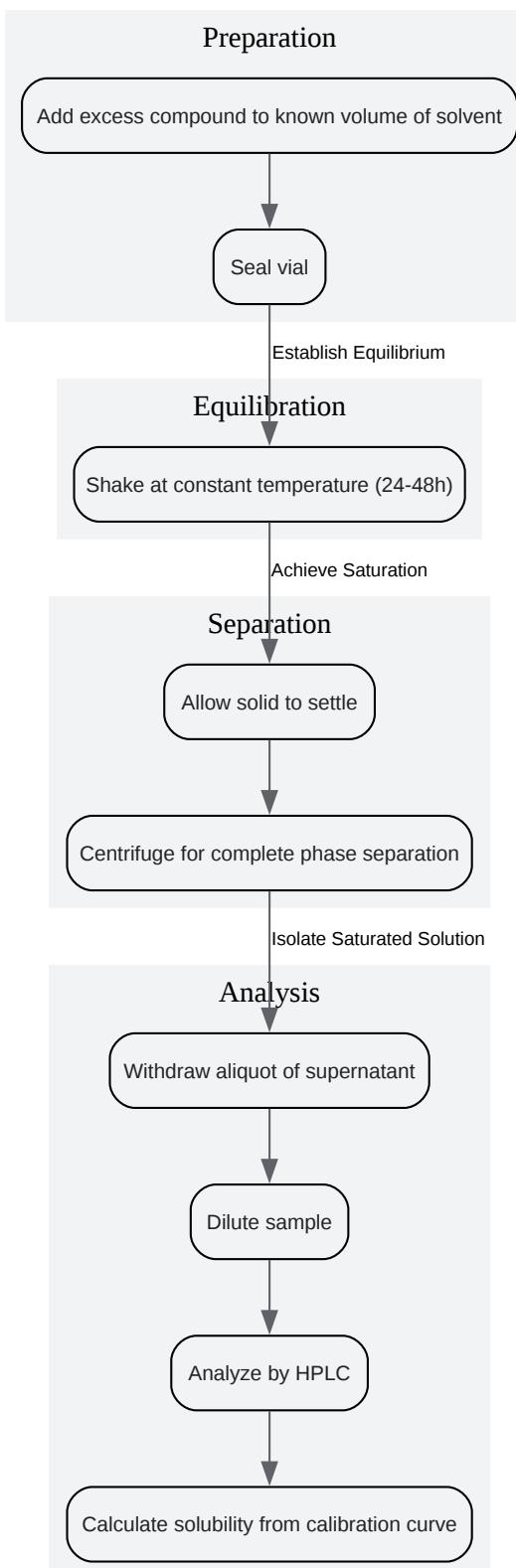
The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with its 4-oxo form. Furthermore, the quinoline ring system possesses a basic nitrogen atom, while the 4-hydroxy group is weakly acidic. This amphoteric nature implies that the compound's solubility is likely to be pH-dependent. At lower pH, the quinoline nitrogen can be protonated, increasing aqueous

solubility. Conversely, at higher pH, the hydroxyl group can be deprotonated, also leading to increased solubility.^[7] A solubility minimum would be expected around the isoelectric point.

Experimental Protocol for Determining Solvent Solubility

To address the lack of specific data, a robust experimental approach is necessary. The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.

Objective: To determine the solubility of **Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate** in a range of common laboratory solvents.


Materials:

- **Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate**
- A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, dichloromethane)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or rotator
- Temperature-controlled environment (e.g., incubator or water bath)
- Centrifuge
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Calibrated analytical balance
- Volumetric flasks and pipettes

Methodology:

- Preparation of Saturated Solutions:

- Add an excess amount of the compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
- Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
 - Centrifuge the vials to ensure complete separation of the solid from the supernatant.
- Sample Preparation and Analysis:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Dilute the aliquot with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of a pre-established calibration curve.
 - Analyze the diluted sample by HPLC to determine the concentration.
- Calculation:
 - Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

[Click to download full resolution via product page](#)

Caption: Workflow for Solubility Determination

Stability Profile

The stability of a compound under various environmental conditions is a critical factor for its storage, handling, and application. The recommended storage at 0-8°C suggests that the compound may be prone to degradation at ambient temperatures.[\[1\]](#)[\[2\]](#)

Forced Degradation Studies

Forced degradation, or stress testing, is a series of studies that intentionally degrade a compound to identify potential degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods and for predicting the compound's shelf-life.[\[8\]](#)

The primary degradation pathways to investigate for **Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate** are hydrolysis, oxidation, thermal degradation, and photolysis.

Hydrolytic Stability

The ethyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid and ethanol.[\[9\]](#)[\[10\]](#)

- Acid-Catalyzed Hydrolysis: This reaction is typically performed in the presence of a strong acid like HCl.[\[8\]](#) The mechanism is the reverse of Fischer esterification.[\[10\]](#)
- Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds via nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[\[10\]](#)

Experimental Protocol:

- Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.
- Incubate the solutions at a controlled temperature (e.g., 60°C).
- Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Neutralize the samples from acidic and basic conditions before analysis.

- Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Oxidative Stability

Oxidation can occur when the compound is exposed to oxidizing agents.

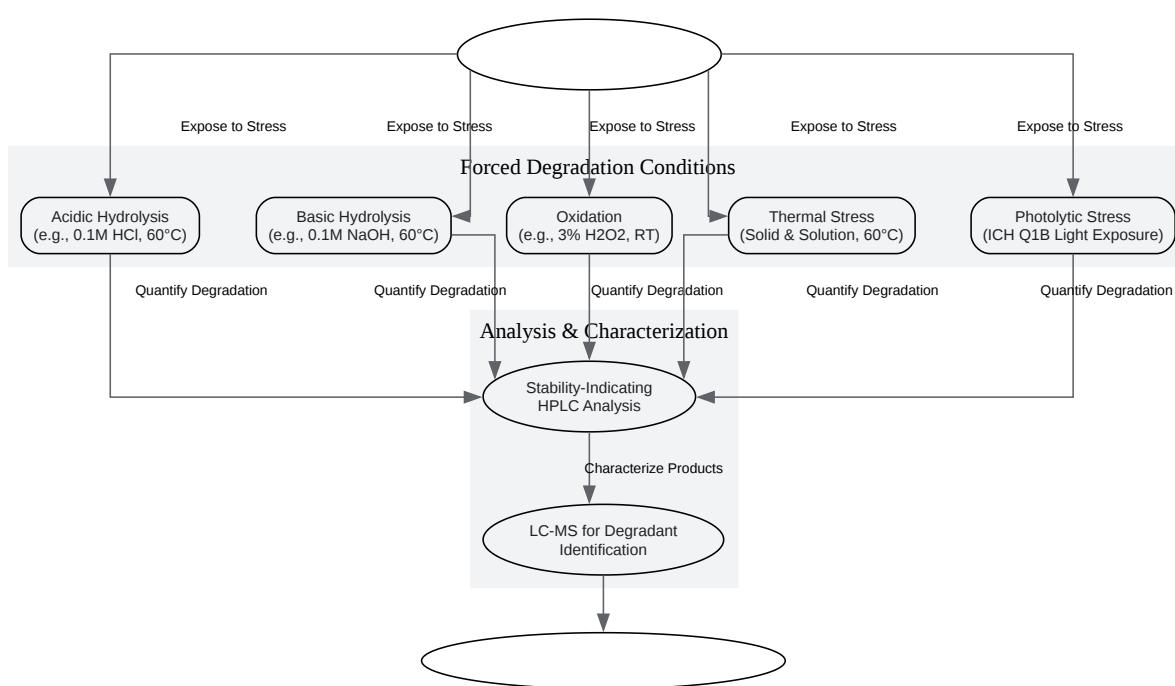
Experimental Protocol:

- Prepare a solution of the compound in a suitable solvent.
- Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
- Store the solution at room temperature, protected from light.
- Analyze samples at various time points to monitor for degradation.

Thermal Stability

The recommended storage temperature of 0-8°C suggests that thermal degradation is a concern.[\[1\]](#)[\[2\]](#)

Experimental Protocol:


- Store the solid compound in a controlled temperature oven (e.g., 60°C).
- Store a solution of the compound at the same elevated temperature.
- Analyze samples at various time points to assess the extent of degradation.

Photostability

Studies on related fluoroquinolone compounds have shown that a fluorine atom at the 8-position can make the molecule susceptible to degradation upon exposure to UVA light.[\[2\]](#)[\[3\]](#) [\[11\]](#) This photodegradation can lead to a decrease in biological activity and an increase in cytotoxicity.[\[2\]](#)[\[3\]](#) In contrast, an 8-methoxy substitution tends to enhance photostability.[\[12\]](#)[\[13\]](#)

Experimental Protocol (ICH Q1B guidelines):

- Expose the solid compound and a solution of the compound to a light source that provides both cool white fluorescent and near-ultraviolet light.
- The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
- A dark control sample should be stored under the same conditions but protected from light.
- Analyze the exposed and control samples to quantify any photodegradation.

[Click to download full resolution via product page](#)

Caption: Forced Degradation Workflow

Conclusion

Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is a valuable building block in medicinal chemistry. While its general utility is recognized, a detailed public record of its solubility and stability is lacking. This guide has synthesized the available information, drawing parallels from structurally related compounds, to provide a scientifically grounded perspective on its likely properties. The fluorine atom at the 8-position is a key structural feature that may predispose the molecule to photolytic degradation. The presence of an ethyl ester group indicates a susceptibility to hydrolysis under both acidic and basic conditions.

For researchers and drug development professionals, it is imperative to experimentally determine the solubility and stability profiles of this compound under the specific conditions relevant to their work. The protocols provided herein offer a robust framework for generating this critical data, ensuring the integrity of experimental results and facilitating the development of stable formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H10FNO3 | CID 707160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. researchgate.net [researchgate.net]
- 10. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 11. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility and stability of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583005#solubility-and-stability-of-ethyl-8-fluoro-4-hydroxyquinoline-3-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com